molecular formula C14H15N3O4 B14963587 Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B14963587
M. Wt: 289.29 g/mol
InChI Key: BCJSLZOBKUTFPM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative with a hydroxyl group at position 4, an ethoxycarbonyl group at position 5, and a 2-methoxyphenyl-substituted amino group at position 2 (Figure 1). This compound’s structural versatility allows for modifications that influence solubility, binding affinity, and bioactivity. Below, we compare this compound with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis routes, and biological properties.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 2-(2-methoxyanilino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-13(19)9-8-15-14(17-12(9)18)16-10-6-4-5-7-11(10)20-2/h4-8H,3H2,1-2H3,(H2,15,16,17,18)

InChI Key

BCJSLZOBKUTFPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-methoxyaniline in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or lithium aluminum hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine ketone, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biology: Used in studies involving enzyme inhibition and receptor binding assays.

    Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly impacts biological activity and physicochemical properties:

  • Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate: Features a (2-methoxyphenyl)amino group, which enhances π-π stacking and hydrogen-bonding interactions in biological targets .
  • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate: Substituted with a methylthio group, improving lipophilicity but reducing hydrogen-bonding capacity compared to amino groups .
  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate : A trifluoromethyl group introduces electron-withdrawing effects, enhancing metabolic stability but reducing nucleophilic reactivity .

Table 1: Substituent Effects at Position 2

Compound Name Position 2 Substituent Key Properties
Target Compound (2-Methoxyphenyl)amino Enhanced binding affinity, moderate logP
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Methylthio High lipophilicity, lower polarity
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl Metabolic stability, electron-deficient
Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate p-Tolylamino Increased steric bulk, target selectivity

Substituent Variations at Position 4

The hydroxyl group at position 4 is critical for hydrogen bonding and tautomerization:

  • This compound: The hydroxyl group participates in tautomerization, influencing resonance stabilization and acidity (pKa ~8.5) .
  • Ethyl 4-methyl-2-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate: Replacement of hydroxyl with methyl reduces polarity, impacting solubility (logP increases by ~1.5 units) .
  • Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate: An amino group at position 4 increases basicity, altering pharmacokinetic properties .

Substituent Variations at Position 5

The ethoxycarbonyl group at position 5 is common in prodrug designs:

  • This compound: Ethoxycarbonyl acts as a hydrolyzable ester, enhancing bioavailability .
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid : Carboxylic acid derivative (logP ~1.2) offers improved water solubility but reduced membrane permeability .

Anticancer Potential

  • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate : Demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) via kinase inhibition .
  • Ethyl 2-[(1,3-benzoxazol-2-yl)amino]-4-phenylpyrimidine-5-carboxylate: Exhibited potent activity against HT-29 colon cancer (IC₅₀ = 5.2 µM) due to intercalation with DNA .

Table 2: Anticancer Activity of Selected Derivatives

Compound Name Cell Line Tested IC₅₀ (µM) Mechanism
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate MCF-7 18 Kinase inhibition
Ethyl 2-(benzoxazol-2-ylamino)-4-phenyl derivative HT-29 5.2 DNA intercalation
Mobocertinib analogs NSCLC <1 EGFR-TK inhibition

Comparative Routes

  • Ethyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate : Prepared by alkylation of thiol intermediates with methyl iodide .
  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate : Synthesized via nucleophilic substitution with trifluoromethylating agents .
  • Ethyl 4-amino-2-phenacylsulfanyl derivatives: Involves Michael addition followed by cyclization .

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